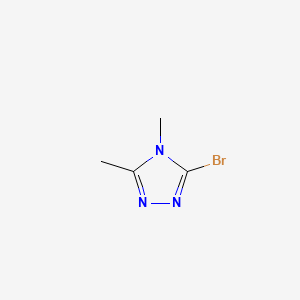

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Synthetic Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and material science due to its unique chemical properties. sigmaaldrich.comnih.gov Its structure is present in a wide array of clinically used drugs, including antifungal agents like fluconazole (B54011) and itraconazole. mdpi.com The therapeutic relevance of this heterocycle stems from its ability to act as a pharmacophore, engaging with biological receptors through hydrogen bonding, dipole interactions, and its rigid conformational structure. nih.gov Beyond medicine, 1,2,4-triazole derivatives are investigated for applications in agriculture as herbicides and plant growth regulators, as well as in material science as corrosion inhibitors and components of energetic materials and luminescent compounds. nih.govrsc.org The stability of the triazole ring and its capacity to be functionalized at various positions make it a versatile building block for creating complex molecules with tailored properties. nih.govscirp.org

Structural Isomerism and Tautomerism within the 1,2,4-Triazole System in Chemical Research

The molecular formula C₂H₃N₃ corresponds to two structural isomers: 1,2,3-triazole and 1,2,4-triazole. nih.govmdpi.com The 1,2,4-triazole isomer is of particular interest and can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. mdpi.comnih.gov Theoretical and experimental studies have shown that the 1H tautomer is generally more stable than the 4H form. nih.gov This tautomerism is a critical aspect of the system's chemistry, as the position of the proton influences the molecule's reactivity, physical properties, and its mode of interaction with biological targets. nih.gov The specific substitution pattern on the triazole ring can influence the equilibrium between these tautomeric forms. sigmaaldrich.com

Overview of Halogenated and Alkyl-Substituted 1,2,4-Triazole Derivatives in Chemical Synthesis

The functionalization of the 1,2,4-triazole ring with halogen atoms and alkyl groups is a common strategy in synthetic chemistry to modulate the molecule's electronic properties, reactivity, and biological profile.

Halogenated 1,2,4-Triazoles: The introduction of halogens, particularly bromine, onto the triazole ring creates valuable synthetic intermediates. nih.govzsmu.edu.ua Bromo-substituted triazoles can undergo a variety of cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of new carbon-carbon bonds. mdpi.com This reactivity is crucial for constructing more complex molecular architectures. For instance, 3,5-dibromo-4H-1,2,4-triazole serves as a precursor for creating a range of disubstituted derivatives. zsmu.edu.ua The bromine atoms act as versatile leaving groups, enabling subsequent nucleophilic substitution or metal-catalyzed reactions to introduce diverse functionalities. nih.govnih.gov

Alkyl-Substituted 1,2,4-Triazoles: Alkylation of the 1,2,4-triazole ring, particularly at the nitrogen atoms, is a key method for generating diverse derivatives. researchgate.net The position of alkylation (N-1 or N-4) can be controlled by the reaction conditions and leads to isomers with distinct properties. researchgate.net For example, 4-alkyl-4H-1,2,4-triazole derivatives are synthesized for applications in material science, where they form the core of luminescent compounds. rsc.org The presence of alkyl groups, such as methyl substituents, can influence the molecule's solubility, steric profile, and electronic nature. nih.gov The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a common route, where the substituents at the N-4 and C-5 positions are varied to tune the compound's properties. scirp.orgnist.gov

Research Scope and Focused Inquiry on 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-

This article focuses specifically on the compound 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-. This molecule combines the structural features discussed previously: a 4H-1,2,4-triazole core, a bromine substituent at the C-3 position, and two methyl groups at the N-4 and C-5 positions.

While the compound is indexed with CAS Registry Number 56616-84-3 and is commercially available, dedicated research publications detailing its synthesis, reactivity, and specific applications are limited in publicly accessible scientific literature. biosynth.com However, its chemical behavior can be inferred from the extensive knowledge of its constituent functional groups.

The structure represents a specific isomer of bromo-dimethyl-1,2,4-triazole. The N-4 position is occupied by a methyl group, fixing it as a 4H-triazole and preventing the 1H-4H tautomerism observed in the unsubstituted ring. The bromine atom at the C-3 position makes it a potential substrate for cross-coupling reactions, enabling further molecular elaboration. The two methyl groups at N-4 and C-5 contribute to the molecule's lipophilicity and steric environment. The focused inquiry, therefore, centers on understanding this molecule as a specific, functionalized building block within the broader and highly significant class of 1,2,4-triazole derivatives.

Data Tables

Table 1: Physicochemical Properties of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-

| Property | Value | Source |

| IUPAC Name | 3-bromo-4,5-dimethyl-4H-1,2,4-triazole | biosynth.com |

| CAS Number | 56616-84-3 | biosynth.com |

| Molecular Formula | C₄H₆BrN₃ | biosynth.com |

| Molecular Weight | 176.015 g/mol | biosynth.com |

| InChI Key | SSCGHVSAPLUMAF-UHFFFAOYSA-N | biosynth.com |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-," no specific research articles or publicly available datasets containing the detailed ¹H NMR, ¹³C NMR, Mass Spectrometry, or IR spectroscopy results for this exact molecule could be located.

General chemical databases confirm the identity of the compound with the following details:

Molecular Formula: C₄H₆BrN₃

Molecular Weight: 176.015 g/mol

CAS Registry Number: 56616-84-3

While spectroscopic data for various other substituted 1,2,4-triazole derivatives are available in the scientific literature, this information is not directly applicable for a detailed and scientifically accurate characterization of "4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-". The precise chemical shifts in NMR spectroscopy, fragmentation patterns in mass spectrometry, and vibrational modes in IR spectroscopy are highly specific to the unique arrangement of atoms and substituents within a particular molecule.

Without access to published research detailing the synthesis and spectroscopic analysis of this specific compound, it is not possible to generate the thorough and informative article as requested in the detailed outline. The creation of data tables and a discussion of detailed research findings would require experimental data that is not currently available in the public domain.

Therefore, the requested article on the "Advanced Spectroscopic and Analytical Characterization of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-" cannot be generated at this time.

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-4,5-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-6-7-4(5)8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCGHVSAPLUMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205183 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-84-3 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dimethyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 4h 1,2,4 Triazole, 3 Bromo 4,5 Dimethyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org For organic molecules, the most significant transitions involve n (non-bonding) and π (pi) electrons moving to π* (pi-antibonding) orbitals. shu.ac.ukpharmatutor.org

The 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- molecule contains a triazole ring, which is an unsaturated heterocycle, and a bromine atom with non-bonding electrons. These structural features, known as chromophores, are expected to give rise to characteristic electronic transitions. shu.ac.uk The primary transitions anticipated for this compound are:

π → π* transitions: Associated with the π-electron system of the triazole ring. These are typically high-energy transitions resulting in strong absorption bands, often in the range of 200-300 nm.

n → π* transitions: Involving the excitation of non-bonding electrons from the nitrogen and bromine atoms to the π* anti-bonding orbital of the triazole ring. These transitions are generally of lower energy and intensity compared to π → π* transitions and may appear as shoulders or distinct bands at longer wavelengths. pharmatutor.org

| Solvent | Anticipated λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Assigned Transition |

|---|---|---|---|

| Hexane | ~220 | ~8,500 | π → π |

| Ethanol | ~225 | ~8,700 | π → π |

| Ethanol | ~275 | ~450 | n → π* |

Note: The data in this table is illustrative and represents typical values for brominated triazole compounds, not experimentally determined values for 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine the precise spatial arrangement of atoms, as well as bond lengths and angles. wikipedia.orgcreativebiomart.net

The process involves growing a high-quality single crystal of the compound, which can be the most challenging step. wikipedia.orgcreativebiomart.net This crystal is then mounted and exposed to a monochromatic X-ray beam, producing a unique diffraction pattern. wikipedia.orgcreativebiomart.net The resulting data allows for the calculation of an electron density map, from which the molecular structure is solved and refined. nih.gov

While a specific crystal structure for 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- has not been reported in the surveyed literature, data from closely related small organic molecules can illustrate the type of information obtained from such an analysis. excillum.com For instance, the analysis of a similar heterocyclic compound would yield a detailed crystallographic data file.

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C4H6BrN3 |

| Formula Weight | 176.02 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.541 |

| b (Å) | 10.235 |

| c (Å) | 9.112 |

| β (°) | 110.54 |

| Volume (Å3) | 745.3 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.568 |

Note: The data presented in this table is hypothetical and serves as an example of typical crystallographic parameters for a small organic molecule. It does not represent experimentally determined data for 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to confirm the compound's empirical formula. chemcollective.org

For 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-, the molecular formula is C₄H₆BrN₃. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental values, typically obtained through combustion analysis, are expected to be in close agreement with the calculated values, usually within ±0.4%.

| Element | Theoretical (%) | Found (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 27.29 | 27.35 |

| Hydrogen (H) | 3.44 | 3.41 |

| Nitrogen (N) | 23.87 | 23.81 |

| Bromine (Br) | 45.40 | N/A* |

Note: Bromine content is not typically determined by standard CHN analysis and would require a separate analytical method. The "Found" values are illustrative examples.

Reaction Chemistry and Mechanistic Studies of 4h 1,2,4 Triazole, 3 Bromo 4,5 Dimethyl

Nucleophilic and Electrophilic Reactivity of the Triazole Ring

The chemical behavior of the 1,2,4-triazole (B32235) ring is characterized by a distinct distribution of electron density, which governs its interactions with both nucleophiles and electrophiles. The carbon atoms within the 1H-1,2,4-triazole ring are considered π-deficient due to their linkage to electronegative nitrogen atoms. chemicalbook.comnih.gov This low electron density at the carbon positions renders them susceptible to nucleophilic substitution, often under mild conditions. chemicalbook.comnih.gov For halogenated 1,2,4-triazoles, such as 3-bromo-4,5-dimethyl-4H-1,2,4-triazole, the bromine atom at the 3-position is a prime site for nucleophilic attack, enabling its replacement and further functionalization of the molecule. vulcanchem.com

Conversely, the nitrogen atoms of the triazole ring possess high electron density, making them the preferred sites for electrophilic substitution. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in the presence of strong acid to form a triazolium chloride. chemicalbook.com In substituted triazoles, the specific site of electrophilic attack can be influenced by the nature and position of the existing substituents. For instance, in C-amino-1,2,4-triazoles, increasing the hardness of an electrophile favors attack at the N-4 position of the triazole ring, while softer electrophiles are more likely to react at the N-2 position or the exocyclic amino group. acs.org

The reactivity of the triazole ring can be summarized as follows:

| Position | Reactivity Type | Common Reagents |

| C3/C5 | Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) |

| N1/N2/N4 | Electrophilic Substitution | Electrophiles (e.g., alkyl halides, acyl chlorides) |

Condensation Reactions Involving Dimethyl-Substituted Triazoles

Condensation reactions are a cornerstone of synthetic chemistry, and dimethyl-substituted triazoles, particularly those with an amino group, exhibit interesting reactivity in this regard. The closely related compound, 4-amino-3,5-dimethyl-1,2,4-triazole, provides significant insight into these transformations.

The reaction of primary amines with carbonyl compounds is a classic method for forming imines, also known as Schiff bases. This reaction proceeds through an initial nucleophilic addition to form a tetrahedral intermediate called a hemiaminal. mdpi.com Typically, hemiaminals are unstable, short-lived species that readily dehydrate to form the more stable imine. mdpi.com

However, studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have demonstrated the formation of unusually stable hemiaminals. mdpi.com The stability of these hemiaminals is particularly pronounced when the aromatic aldehyde contains electron-withdrawing groups. mdpi.com The subsequent dehydration of these stable hemiaminals leads to the formation of the corresponding Schiff bases.

The general pathway for this reaction is outlined below:

Nucleophilic Attack: The primary amino group of 4-amino-3,5-dimethyl-1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

Hemiaminal Formation: This initial attack results in the formation of a stable, tetrahedral hemiaminal intermediate.

Dehydration: The hemiaminal then undergoes dehydration to form the final Schiff base product.

The solvent environment plays a critical role in directing the outcome of the condensation reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and benzaldehydes. The equilibrium between the starting materials, the hemiaminal intermediate, and the final Schiff base product is sensitive to the polarity and proticity of the solvent.

Research has shown that in the condensation of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole, the formation of the hemiaminal is favored in apolar aprotic solvents. mdpi.com As the hydrophobicity of the solvent increases, the yield of the hemiaminal also tends to increase. Conversely, the use of polar solvents shifts the equilibrium towards the formation of the Schiff base. mdpi.com

A summary of solvent effects is presented in the table below:

| Solvent Type | Favored Product | Rationale |

| Apolar Aprotic | Hemiaminal | Stabilization of the less polar hemiaminal intermediate. |

| Polar | Schiff Base | Promotion of the dehydration step to form the more polar Schiff base. |

Halogen-Lithium Exchange Reactions and Subsequent Functionalization

Halogen-lithium exchange is a powerful synthetic tool for the functionalization of heterocyclic compounds. This reaction involves the treatment of an organic halide with an organolithium reagent, typically at low temperatures, to replace the halogen atom with a lithium atom. tcnj.edu This creates a highly reactive organolithium intermediate that can then be quenched with a variety of electrophiles to introduce new functional groups.

For a substrate like 3-bromo-4,5-dimethyl-4H-1,2,4-triazole, a halogen-lithium exchange reaction would proceed by treating the compound with an organolithium reagent such as n-butyllithium. This would generate a lithiated triazole intermediate, which could then be reacted with an electrophile (E+) to yield a new 5-substituted-3,4-dimethyl-4H-1,2,4-triazole. While this reaction can be very efficient, it often requires cryogenic temperatures to prevent undesired side reactions. nih.gov However, protocols using a combination of reagents like i-PrMgCl and n-BuLi have been developed to allow for these exchanges to occur under non-cryogenic conditions. nih.gov

The general scheme for this functionalization is as follows:

Exchange: 3-bromo-4,5-dimethyl-4H-1,2,4-triazole + R-Li → 3-lithio-4,5-dimethyl-4H-1,2,4-triazole + R-Br

Functionalization: 3-lithio-4,5-dimethyl-4H-1,2,4-triazole + E+ → 3-E-4,5-dimethyl-4H-1,2,4-triazole + Li+

Lithiated triazole intermediates can be susceptible to decomposition, even at low temperatures, which underscores the need for careful control of reaction conditions to achieve successful and regioselective functionalization. d-nb.inforesearchgate.net

Cycloreversion Reactions and Their Chemical Implications in Triazole Systems

Cycloreversion reactions are the reverse of cycloadditions and can be an important thermal decomposition pathway for heterocyclic systems. For five-membered nitrogen-containing heterocycles, a retro-[3+2]-cycloaddition is a plausible decomposition mechanism. nih.gov Theoretical studies have investigated this pathway for 1,2,4-triazole. nih.govresearchgate.net

The thermal decomposition of 1,2,4-triazole is predicted to have a higher energy barrier compared to its 1,2,3-triazole isomer, indicating greater thermal stability, which is consistent with experimental observations. acs.org The primary decomposition pathway for 1,2,4-triazole is proposed to be a hydrogen-transfer, with a retro-[3+2]-cycloaddition also being a potential route at high temperatures. nih.govacs.org This retro-cycloaddition of 1,2,4-triazole could lead to the formation of hydrogen cyanide (HCN) and nitrilimine (HN=N=CH). nih.gov

The chemical implications of such cycloreversion reactions are significant in the context of high-energy materials, where the controlled release of gaseous products like dinitrogen is a key consideration. The stability of the triazole ring in 3-bromo-4,5-dimethyl-4H-1,2,4-triazole would be influenced by its substituents, but the fundamental retro-[3+2]-cycloaddition pathway remains a relevant consideration for its thermal behavior.

Mechanistic Postulations for Key Transformation Pathways of 1,2,4-Triazoles

The diverse reactivity of 1,2,4-triazoles is underpinned by a variety of reaction mechanisms. For the transformations discussed in this article, several mechanistic postulates can be made.

The nucleophilic substitution at the 3-position of 3-bromo-4,5-dimethyl-4H-1,2,4-triazole likely proceeds through a standard SNAr (nucleophilic aromatic substitution) mechanism. This involves the addition of a nucleophile to the C3 carbon, forming a Meisenheimer-like intermediate, followed by the departure of the bromide leaving group to restore the aromaticity of the triazole ring.

The condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with aldehydes follows a well-established pathway for imine formation. The initial step is a nucleophilic addition of the amino group to the carbonyl carbon. This is followed by a proton transfer to form a zwitterionic intermediate, which then collapses to the hemiaminal. The final step is an acid- or base-catalyzed dehydration to yield the Schiff base.

The halogen-lithium exchange reaction is believed to proceed through an "ate-complex" intermediate. harvard.edu The organolithium reagent attacks the bromine atom, forming a transient, hypervalent bromine species, which then fragments to give the lithiated triazole and the alkyl bromide. The rate of this exchange is very fast and is influenced by the stability of the resulting carbanion. harvard.edu

Finally, the retro-[3+2]-cycloaddition is a concerted pericyclic reaction. The reaction proceeds through a cyclic transition state where the bonds are broken and formed simultaneously, leading to the fragmentation of the five-membered ring into a three-atom and a two-atom component.

Material Science and Advanced Chemical Applications of 4h 1,2,4 Triazole, 3 Bromo 4,5 Dimethyl Derivatives

Luminescent Properties of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole scaffold is a key component in the design of organic luminophores due to the electron-deficient nature of the nitrogen-rich ring, which facilitates intramolecular charge transfer (ICT) when combined with electron-donating groups. nih.govmdpi.com This property is fundamental to the development of materials for optoelectronic devices like organic light-emitting diodes (OLEDs). nih.gov

The synthesis of highly luminescent materials frequently employs bromo-substituted heterocyclic cores, such as a 3-bromo-4,5-dialkyl-4H-1,2,4-triazole, as a key intermediate. The bromine atom serves as an excellent handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction is a particularly effective and widely used method for this purpose. nih.govnih.gov

In a typical synthetic approach, a bromo-triazole derivative is reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.govmdpi.com This methodology allows for the introduction of extended π-conjugated systems, such as biphenyl, naphthalene, or carbazole moieties, onto the triazole core. nih.gov The reaction can be accelerated and yields improved through the use of microwave irradiation or ultrasonication. nih.gov For instance, researchers have successfully synthesized a range of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles by coupling 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles with different boronic acids. nih.gov This versatile synthetic strategy enables the fine-tuning of the resulting luminophores' electronic and photophysical properties.

A general synthetic scheme for the functionalization of a bromo-triazole core via Suzuki coupling is presented below:

General Reaction Scheme for Suzuki Coupling

Note: This is a generalized representation. R¹, R², and R³ represent various organic substituents. The specific compound 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- would have R¹=CH₃, R²=CH₃, and a bromine at position 3.

Derivatives of 4H-1,2,4-triazole that incorporate extended π-conjugated systems exhibit significant luminescent properties. nih.gov The photophysical characteristics, including absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield (Φ), are highly dependent on the nature of the aromatic substituents attached to the triazole core. nih.gov

Studies on various 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles have shown that these compounds can exhibit high quantum yields, making them efficient light emitters. nih.govresearchgate.net For example, conjugating the triazole core with fused-bicyclic and tricyclic aromatic systems via a 1,4-phenylene linker has produced compounds with strong fluorescence. nih.gov The emission color can be tuned from blue to yellow by altering the substituents. rsc.org The presence of the triazole ring improves intramolecular electron transport, which is a desirable feature for a potential luminophore. nih.gov

The table below summarizes the photophysical properties of selected luminescent 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, demonstrating the influence of the aryl substituent on their emission characteristics.

Interactive Table: Photophysical Properties of Selected 1,2,4-Triazole Derivatives

| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift (Δλ) [nm] | Quantum Yield (Φ) |

| 4-Ethyl-3,5-bis(4'-(N,N-diphenylamino)biphenyl-4-yl)-4H-1,2,4-triazole | 351 | 430 | 79 | 0.98 |

| 4-Ethyl-3,5-bis(4-(naphthalen-1-yl)phenyl)-4H-1,2,4-triazole | 297 | 398 | 101 | 0.85 |

| 4-Ethyl-3,5-bis(4-(9-methyl-9H-carbazol-3-yl)phenyl)-4H-1,2,4-triazole | 300 | 410 | 110 | 0.70 |

| 3,5-Bis(biphenyl-4-yl)-4-butyl-4H-1,2,4-triazole | 299 | 358 | 59 | 0.97 |

Data sourced from studies on related 4-alkyl-3,5-diaryl-4H-1,2,4-triazole systems. nih.govnih.gov

Nonlinear Optical (NLO) Properties of Triazole-Based Compounds

Organic materials with significant nonlinear optical (NLO) properties are crucial for the advancement of photonics and optoelectronics. researchgate.net Triazole derivatives have emerged as a promising class of NLO materials due to their inherent electronic asymmetry and the ease with which their structures can be modified to enhance charge transfer characteristics. dntb.gov.ua

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ). researchgate.net A high NLO response is often associated with molecules that have a small energy difference (band gap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates molecular polarizability. researchgate.net

Theoretical and experimental studies on various 1,2,4-triazole derivatives have demonstrated their potential for NLO applications. For example, density functional theory (DFT) calculations on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives showed that strategic modifications can lead to significant NLO properties. One such derivative exhibited a low band gap of 4.618 eV and notable values for linear polarizability (4.195 x 10⁻²³ esu) and first hyperpolarizability (6.317 x 10⁻³⁰ esu), indicating its promise for NLO applications. researchgate.netnih.gov The presence of both electron-donating and electron-withdrawing groups connected through a π-conjugated system is a key design principle for enhancing these properties.

The table below presents calculated NLO properties for a representative triazole derivative compared to urea, a standard reference material.

Interactive Table: Calculated NLO Properties of a Triazole Derivative

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| N-phenyl-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)propanamide | 8.01 | 41.95 | 6.317 |

| Urea (Reference) | 1.37 | ~0.44 | ~0.37 |

Data for the triazole derivative is based on DFT calculations from published research. researchgate.net

The significant linear polarizability and hyperpolarizability values found in certain triazole derivatives make them strong candidates for use in various optoelectronic devices. researchgate.net Materials with high second-order NLO responses are essential for technologies such as electro-optic switching and frequency conversion. The structural versatility of the triazole core allows for the rational design of chromophores with optimized NLO characteristics. By carefully selecting substituents, it is possible to tune the HOMO-LUMO gap and enhance the intramolecular charge transfer, thereby maximizing the NLO response. researchgate.net These characteristics suggest that materials based on functionalized 1,2,4-triazoles could play a vital role in the fabrication of next-generation NLO materials for advanced technological applications. dntb.gov.ua

Application as Building Blocks in Complex Organic Synthesis

The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry and materials science, and its derivatives are valuable building blocks for constructing more complex molecular architectures. uthm.edu.my The compound 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- is particularly well-suited for this role due to the presence of the bromine atom at the C3 position.

This bromo-substituent provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. nih.govresearchgate.net These reactions are cornerstones of modern organic synthesis, enabling the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. By employing this triazole derivative as a starting material, chemists can readily introduce a diverse range of functional groups and molecular fragments.

For example, the Suzuki coupling of a bromo-triazole with an arylboronic acid can be used to synthesize di-arylated 1,2,4-triazoles, a class of compounds investigated for various biological activities. mdpi.com Similarly, coupling with terminal alkynes (Sonogashira reaction) or organostannanes (Stille reaction) can introduce different types of unsaturation and complexity. The ability to use this compound in sequential or programmed coupling reactions further enhances its utility, allowing for the differential functionalization of the heterocyclic core. The versatility of 3-bromo-1,2,4-triazoles as synthetic intermediates makes them highly valuable building blocks for creating novel compounds for drug discovery, agrochemicals, and materials science. nih.gov

Precursors for the Synthesis of Complex Heterocyclic Compounds

Bromo-substituted 1,2,4-triazoles are valuable intermediates in the construction of more complex, fused, and multi-substituted heterocyclic systems. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to molecular engineering, allowing chemists to build elaborate structures from simpler triazole cores.

For instance, studies on compounds like 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol demonstrate that the bromo-substituent is a key reactive site for modification. nih.gov Similarly, the synthesis of di-arylated 1,2,4-triazole derivatives often starts from a 3-bromo-1H-1,2,4-triazole precursor, utilizing sequential arylation techniques like the Chan-Evans-Lam and Suzuki cross-coupling reactions. This strategic functionalization highlights the role of the bromo-triazole as a foundational scaffold.

The expected reactivity of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- would follow these established pathways. It can be envisioned as a precursor in reactions such as:

Suzuki Coupling: Reaction with various boronic acids to introduce aryl or vinyl groups at the 3-position.

Sonogashira Coupling: Formation of a C-C bond with terminal alkynes, incorporating alkynyl functionalities.

Buchwald-Hartwig Amination: Creation of C-N bonds by coupling with amines.

Stille Coupling: Reaction with organostannanes to introduce a wide range of organic substituents.

These reactions allow for the regioselective elaboration of the triazole core, leading to the synthesis of novel fused heterocycles (e.g., triazolopyrimidines, triazolothiadiazoles) or complex multi-ring systems with potential applications in pharmaceuticals and materials science. rsc.orgnih.gov

Introduction of Specific Functionalities into Target Molecules for Diverse Applications

The utility of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- extends beyond simply building complex skeletons; it is a strategic tool for introducing the 4,5-dimethyl-4H-1,2,4-triazol-3-yl moiety into larger molecules. This specific functional group can impart desirable properties such as improved metabolic stability, specific binding interactions, or enhanced electronic characteristics.

The displacement of the bromine atom allows for the precise installation of the triazole ring onto a target molecule. This is a common strategy in drug discovery and materials science to modify a lead compound or polymer backbone. The introduction of the 1,2,4-triazole unit can influence:

Pharmacological Activity: The triazole ring is a known pharmacophore, and its inclusion can modulate the biological activity of a molecule. nih.govresearchgate.net

Physicochemical Properties: The polar nitrogen-rich triazole ring can alter solubility, lipophilicity, and hydrogen bonding capabilities.

Material Properties: In polymers or chromophores, the electron-deficient nature of the 1,2,4-triazole ring can be exploited to tune electronic and photophysical properties. nih.gov

For example, the synthesis of novel bioactive compounds often involves reacting a bromo-heterocycle with other complex molecules to create hybrid structures with enhanced efficacy. nih.gov Therefore, 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- serves as a key reagent for embedding the unique structural and electronic features of the dimethyl-triazole group into a diverse array of target molecules.

Role in Polymer Chemistry (General 1,2,4-Triazole Context)

In the broader context of polymer chemistry, the 1,2,4-triazole moiety is a valuable building block for creating functional materials with specialized properties. nih.govresearchgate.netijsr.net Its incorporation into polymer chains can significantly enhance thermal stability, modify electronic characteristics, and introduce specific functionalities for advanced applications.

The high nitrogen content and aromatic stability of the triazole ring contribute to polymers with high decomposition temperatures and excellent chemical resistance. This makes them suitable for high-performance applications where material durability is critical. Furthermore, the electron-deficient nature of the 1,2,4-triazole ring makes it a useful component in organic electronics. Polymers containing 1,2,4-triazole units have been investigated for use in:

Organic Light-Emitting Diodes (OLEDs): The triazole moiety can facilitate electron transport and act as a hole-blocking layer, improving the efficiency and lifetime of OLED devices.

Sensors and Catalysis: The nitrogen atoms in the triazole ring can act as coordination sites for metal ions, making these polymers suitable for use in chemical sensors or as catalytic supports. nih.gov

Proton Exchange Membranes: The basic nitrogen atoms can participate in proton transport, leading to applications in fuel cells.

The synthesis of such polymers can involve the polymerization of monomers already containing a triazole ring or the post-polymerization modification of a polymer backbone using a reactive triazole derivative.

Development as Corrosion Inhibitors (General 1,2,4-Triazole Context)

Derivatives of 1,2,4-triazole are well-established as effective corrosion inhibitors for a variety of metals and alloys, including carbon steel, aluminum, and copper alloys, in aggressive environments like acidic or saline solutions. ktu.ltnih.govsdit.ac.in Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.com

The mechanism of inhibition involves the interaction between the heteroatoms (nitrogen and, in some derivatives, sulfur or oxygen) of the triazole molecule and the metal surface. nih.gov The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring facilitate strong adsorption onto the metal. This adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor molecules and the metal surface), often occurring as a mixed-type process. ktu.ltsdit.ac.in

This protective layer isolates the metal from the corrosive medium, hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. sdit.ac.inmdpi.com The effectiveness of a triazole-based inhibitor depends on its concentration, the chemical structure of the derivative, the type of metal, and the nature of the corrosive environment. Research has shown that the presence of additional functional groups can enhance the inhibition efficiency by increasing the electron density on the molecule and promoting stronger adsorption. nih.gov

Below is a table summarizing the performance of various 1,2,4-triazole derivatives as corrosion inhibitors from different studies.

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4 | ktu.lt |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 | ktu.lt |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 | ktu.lt |

| 3-substituted 1,2,4-triazole (3ST) | Carbon Steel | H₂SO₄ | Forms a protective layer up to 4 nm thick | mdpi.com |

| HMPT | Carbon Steel | 1 M HCl | ~95 | sdit.ac.in |

| TZ1** | Carbon Steel | 1 M HCl | >90 (at optimal concentration) | nih.gov |

| HMPT: 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ||||

| **TZ1: (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one |

Supramolecular Chemistry Involving 1,2,4-Triazole Moieties

The 1,2,4-triazole moiety is a significant building block in the field of supramolecular chemistry, which focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov The unique structural and electronic features of the triazole ring make it an excellent component for constructing host molecules in host-guest systems. mdpi.com

The nitrogen atoms of the 1,2,4-triazole ring can act as hydrogen bond acceptors, while C-H bonds adjacent to the ring nitrogens can serve as hydrogen bond donors. This dual capability allows triazole units to participate in intricate hydrogen-bonding networks, which are crucial for the self-assembly of supramolecular structures.

Triazole moieties have been incorporated into various macrocyclic and acyclic host molecules designed for molecular recognition. These hosts can selectively bind to specific guest ions or molecules through a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov Applications in this field include:

Anion and Cation Sensing: Macrocycles containing triazole units can be designed to form cavities of a specific size and electronic character, enabling the selective recognition and sensing of various anions (like halides or phosphates) and cations.

Mechanically Interlocked Molecules: The triazole ring is used in the synthesis of complex architectures like catenanes and rotaxanes, which have potential applications in molecular machines and data storage. nih.gov

Supramolecular Polymers: 1,2,4-triazole derivatives can be used as monomers that self-assemble into long polymer-like chains through directional and reversible non-covalent interactions. nih.gov

The predictable geometry and versatile coordination chemistry of the 1,2,4-triazole ring make it a reliable and powerful tool for chemists designing the next generation of functional supramolecular materials.

Conclusion and Future Directions in 4h 1,2,4 Triazole, 3 Bromo 4,5 Dimethyl Research

Summary of Key Research Findings and Contributions to 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- Chemistry

Direct research focused exclusively on 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- is sparse. Its primary mention in historical literature is in a 1980 study focused on the tautomeric equilibrium of chloro- and bromo-1,2,4-triazoles, where its gas-phase ionization energy was determined through photoelectron spectroscopy. nist.gov

The key contribution of this early study was in establishing the fundamental electronic properties of this compound. This data is valuable for theoretical and computational chemists who model the behavior of heterocyclic systems. However, beyond this foundational data point, there is a notable absence of literature detailing its specific synthetic pathways, reactivity, or potential applications. The primary contribution to its chemistry, therefore, remains its existence as a characterized molecule within the vast family of triazoles, serving as a potential, yet largely unexplored, building block in synthetic chemistry.

Identification of Remaining Challenges and Unexplored Areas in its Synthetic and Reaction Chemistry

The chemistry of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- is replete with unexplored avenues. A significant challenge is the lack of established, high-yield synthetic routes specifically optimized for this compound. While general methods for creating substituted 1,2,4-triazoles exist, the specific challenges related to the introduction and stability of the bromo and dimethyl functionalities on the 4H-1,2,4-triazole core have not been addressed. zsmu.edu.ua

Key unexplored areas include:

Synthetic Methodologies : Development of regioselective and efficient synthetic protocols.

Reactivity Studies : A systematic investigation of its reactivity is needed. The bromine atom at the 3-position suggests potential for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern organic synthesis for creating more complex molecules. nih.gov However, the reactivity of this specific substrate in such reactions has not been documented.

Derivatization : The potential for further functionalization of the methyl groups or substitution reactions at the triazole ring remains an open question.

Prospects for Novel Synthetic Methodologies and Green Chemistry Advancements for Halogenated Triazoles

The future synthesis of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- and other halogenated triazoles will likely be driven by the principles of green chemistry. Traditional synthetic methods for heterocyclic compounds often involve harsh reagents and solvents. Modern approaches are shifting towards more sustainable practices. nih.gov

Future prospects in this area include:

Catalytic Systems : The use of more environmentally benign catalysts, potentially based on earth-abundant metals, for the synthesis and functionalization of the triazole ring.

Alternative Solvents : Employing greener solvents like water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of synthesis. nih.gov

Energy Efficiency : The application of microwave-assisted synthesis or mechanochemistry could lead to faster reaction times and reduced energy consumption. nih.govnih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

These advancements would not only make the synthesis of halogenated triazoles more sustainable but could also provide access to novel derivatives that are currently difficult to obtain.

Future Directions in Computational Modeling and Materials Design Utilizing Triazole Scaffolds

Computational chemistry offers a powerful tool to investigate compounds like 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- before engaging in extensive laboratory work. Density Functional Theory (DFT) and other quantum chemical methods can predict a wide range of properties.

Future computational research could focus on:

Property Prediction : Calculating electronic, optical, and thermodynamic properties to identify potential applications. For instance, the high nitrogen content and aromaticity of the triazole ring are features often found in materials with interesting electronic or energetic properties. nih.gov

Reaction Modeling : Simulating potential reactions and their mechanisms to guide the design of efficient synthetic pathways. This can help in understanding the reactivity of the C-Br bond and predicting the outcomes of various cross-coupling reactions.

Materials Design : Using the 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- scaffold as a building block in the computational design of new materials. Triazole derivatives have been investigated for applications in materials science, including as corrosion inhibitors and as components of organic light-emitting diodes (OLEDs). nih.gov Computational screening could identify promising candidates for such applications.

Table 1: Potential Areas for Computational Investigation

| Property/Application | Computational Method | Potential Outcome |

|---|---|---|

| Electronic Structure | Density Functional Theory (DFT) | Understanding of HOMO-LUMO gap, charge distribution |

| Reactivity Prediction | Transition State Theory | Guidance for synthetic planning, catalyst selection |

| Material Properties | Molecular Dynamics (MD) | Insights into bulk properties for materials science |

Broader Impact on Heterocyclic Chemistry and Advanced Chemical Synthesis

While research on 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- itself is limited, its potential exploration could have a significant impact on the broader field of heterocyclic chemistry. The 1,2,4-triazole (B32235) motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and ability to engage in hydrogen bonding. frontiersin.orgresearchgate.net

The development of new synthetic methods and a deeper understanding of the reactivity of this specific bromo-substituted triazole could provide chemists with a valuable new tool for:

Drug Discovery : Creating novel libraries of complex molecules for screening against various biological targets. The bromine atom serves as a versatile handle for introducing molecular diversity. nih.gov

Agrochemicals : Designing new pesticides and herbicides, an area where triazole derivatives have historically found significant application. frontiersin.org

Materials Science : Building new functional materials where the unique electronic properties of the triazole ring can be exploited.

Q & A

How can researchers optimize the synthesis of 3-bromo-4,5-dimethyl-4H-1,2,4-triazole to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use DMSO as a solvent under reflux (18–24 hours) to enhance cyclization efficiency, followed by reduced-pressure distillation and crystallization with water-ethanol (1:1 v/v) to isolate the product .

- Purification: Stirring the reaction mixture in ice water for 12 hours improves precipitation of impurities, yielding a light-yellow powder with ~65% purity. Further recrystallization with ethanol increases purity to >90% .

- Catalytic Additives: Introduce glacial acetic acid (5 drops per 0.001 mol substrate) to stabilize intermediates during Schiff base formation, as demonstrated in analogous triazole syntheses .

What spectroscopic and analytical techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

- 1H-NMR: Analyze aromatic protons and substituent environments (e.g., methyl groups at δ 2.26–2.86 ppm, bromine-induced deshielding at δ 7.44–8.07 ppm) .

- IR Spectroscopy: Identify functional groups via C-Br stretching (500–600 cm⁻¹) and triazole ring vibrations (1,450–1,650 cm⁻¹) .

- Elemental Analysis: Validate purity by comparing experimental vs. calculated C, H, N, and Br percentages (e.g., ±0.3% deviation acceptable for academic-grade compounds) .

How should experimental designs be structured to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Use a two-step approach: (1) preliminary screening against Gram-positive/negative bacteria (MIC determination via broth dilution), and (2) dose-response studies in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

- Control Variables: Include positive controls (e.g., ampicillin for antimicrobial tests, cisplatin for cytotoxicity) and solvent controls (DMSO ≤1% v/v) to isolate compound-specific effects .

- Data Interpretation: Apply regression analysis to correlate substituent electronic properties (Hammett constants) with activity trends .

What computational strategies can predict the reactivity and stability of 3-bromo-4,5-dimethyl-4H-1,2,4-triazole in diverse environments?

Methodological Answer:

- DFT Calculations: Use Gaussian09 or similar software to model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict degradation pathways under reflux conditions .

- Docking Studies: Map binding affinities to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to prioritize in vitro testing .

How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Reproducibility Checks: Standardize reaction parameters (e.g., solvent purity, reflux time ±10 minutes) across labs to minimize variability .

- Meta-Analysis: Apply factorial design (e.g., 2³ factorial matrix) to isolate critical variables (e.g., temperature, catalyst loading) affecting yield discrepancies .

- Statistical Validation: Use ANOVA to compare inter-lab biological data, adjusting for assay protocol differences (e.g., cell line passage number, incubation time) .

What green chemistry approaches are viable for synthesizing this compound to reduce environmental impact?

Methodological Answer:

- Solvent Substitution: Replace DMSO with biodegradable ionic liquids (e.g., choline chloride-urea eutectic mixtures) to minimize waste .

- Catalysis: Employ microwave-assisted synthesis to reduce reaction times (4 hours vs. 18 hours) and energy consumption .

- Atom Economy: Optimize stoichiometry of bromine donors (e.g., NBS vs. Br₂) to reduce byproduct formation .

What safety protocols are critical when handling 3-bromo-4,5-dimethyl-4H-1,2,4-triazole in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage (≤25°C, dry environment) .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) to prevent aquatic toxicity .

- First Aid: Immediate eye irrigation (15 minutes with saline) and medical consultation for inhalation exposure due to potential respiratory sensitization .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: Bromine at C3 enables palladium-catalyzed arylations (e.g., with phenylboronic acid) at 80°C in THF/water (3:1), yielding biaryl derivatives .

- Nucleophilic Substitution: React with NaN₃ in DMF (100°C, 12 hours) to replace Br with azide groups for click chemistry applications .

- Stability Note: Bromine’s electron-withdrawing effect stabilizes the triazole ring against thermal decomposition up to 200°C .

What structural modifications enhance the compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer:

- Lipophilicity Adjustment: Introduce sulfonamide groups (e.g., benzenesulfonamide at N1) to improve blood-brain barrier penetration .

- Prodrug Design: Synthesize acetyl-protected derivatives (e.g., 4-acetoxy analogs) to enhance oral bioavailability .

- Metabolic Stability: Replace methyl groups with fluorinated analogs (e.g., CF₃) to slow hepatic clearance .

How can kinetic studies elucidate the mechanism of triazole ring formation in this compound?

Methodological Answer:

- Rate Determination: Use stopped-flow UV-Vis spectroscopy to monitor hydrazide cyclization kinetics at 250 nm (λmax for intermediate formation) .

- Isotopic Labeling: Track ¹⁵N incorporation via NMR to confirm intramolecular cyclization vs. intermolecular pathways .

- Activation Energy: Calculate ΔG‡ via Eyring plots from temperature-dependent rate constants (25–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.